molecular formula C11H10FNO B6165682 8'-fluoro-2',4'-dihydro-1'H-spiro[cyclopropane-1,3'-quinolin]-4'-one CAS No. 1368706-85-7

8'-fluoro-2',4'-dihydro-1'H-spiro[cyclopropane-1,3'-quinolin]-4'-one

Cat. No. B6165682
CAS RN: 1368706-85-7
M. Wt: 191.2
InChI Key:
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Description

8-Fluoro-2',4'-dihydro-1'H-spiro[cyclopropane-1,3'-quinolin]-4'-one, also known as FQ-1, is a small molecule that has been used in a variety of scientific research applications. It has been used in a wide range of studies, from drug discovery to protein engineering, and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

8'-fluoro-2',4'-dihydro-1'H-spiro[cyclopropane-1,3'-quinolin]-4'-one has been used in a variety of scientific research applications, including drug discovery, protein engineering, and cell-based assays. In drug discovery, 8'-fluoro-2',4'-dihydro-1'H-spiro[cyclopropane-1,3'-quinolin]-4'-one has been used to identify novel drug targets and to study the effects of drugs on different cell types. In protein engineering, 8'-fluoro-2',4'-dihydro-1'H-spiro[cyclopropane-1,3'-quinolin]-4'-one has been used to study the structure and function of proteins, and to design new proteins with improved properties. In cell-based assays, 8'-fluoro-2',4'-dihydro-1'H-spiro[cyclopropane-1,3'-quinolin]-4'-one has been used to study the effects of drugs on different cell types, and to identify novel drug targets.

Mechanism of Action

8'-fluoro-2',4'-dihydro-1'H-spiro[cyclopropane-1,3'-quinolin]-4'-one is a small molecule that binds to specific proteins in the cell, resulting in the activation or inhibition of certain biochemical pathways. For example, 8'-fluoro-2',4'-dihydro-1'H-spiro[cyclopropane-1,3'-quinolin]-4'-one has been found to bind to and activate the enzyme protein kinase C (PKC), resulting in the activation of a variety of cellular processes. In addition, 8'-fluoro-2',4'-dihydro-1'H-spiro[cyclopropane-1,3'-quinolin]-4'-one has been found to interact with other proteins, such as the G-protein coupled receptor (GPCR), which is involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects
8'-fluoro-2',4'-dihydro-1'H-spiro[cyclopropane-1,3'-quinolin]-4'-one has been found to have a variety of biochemical and physiological effects. For example, 8'-fluoro-2',4'-dihydro-1'H-spiro[cyclopropane-1,3'-quinolin]-4'-one has been found to increase the activity of the enzyme protein kinase C (PKC), resulting in the activation of a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. In addition, 8'-fluoro-2',4'-dihydro-1'H-spiro[cyclopropane-1,3'-quinolin]-4'-one has been found to interact with the G-protein coupled receptor (GPCR), resulting in the modulation of cell signaling pathways. Finally, 8'-fluoro-2',4'-dihydro-1'H-spiro[cyclopropane-1,3'-quinolin]-4'-one has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), resulting in the inhibition of inflammation.

Advantages and Limitations for Lab Experiments

8'-fluoro-2',4'-dihydro-1'H-spiro[cyclopropane-1,3'-quinolin]-4'-one has several advantages for use in lab experiments. First, 8'-fluoro-2',4'-dihydro-1'H-spiro[cyclopropane-1,3'-quinolin]-4'-one is a small molecule, making it easy to synthesize and store. Second, 8'-fluoro-2',4'-dihydro-1'H-spiro[cyclopropane-1,3'-quinolin]-4'-one is stable in a variety of conditions, making it suitable for use in a variety of experiments. Third, 8'-fluoro-2',4'-dihydro-1'H-spiro[cyclopropane-1,3'-quinolin]-4'-one has been found to have a variety of biochemical and physiological effects, making it useful for studying a variety of cellular processes.
However, there are also some limitations to using 8'-fluoro-2',4'-dihydro-1'H-spiro[cyclopropane-1,3'-quinolin]-4'-one in lab experiments. First, 8'-fluoro-2',4'-dihydro-1'H-spiro[cyclopropane-1,3'-quinolin]-4'-one is a small molecule, which may limit its effectiveness in certain experiments. Second, 8'-fluoro-2',4'-dihydro-1'H-spiro[cyclopropane-1,3'-quinolin]-4'-one is not water soluble, making it difficult to use in certain types of experiments. Finally, 8'-fluoro-2',4'-dihydro-1'H-spiro[cyclopropane-1,3'-quinolin]-4'-one has not been extensively studied, and thus its effects on different cell types and proteins are not yet fully understood.

Future Directions

In addition to the potential applications discussed above, there are many potential future directions for research involving 8'-fluoro-2',4'-dihydro-1'H-spiro[cyclopropane-1,3'-quinolin]-4'-one. First, 8'-fluoro-2',4'-dihydro-1'H-spiro[cyclopropane-1,3'-quinolin]-4'-one could be used to study the effects of drugs on different cell types and proteins, as well as to identify novel drug targets. Second, 8'-fluoro-2',4'-dihydro-1'H-spiro[cyclopropane-1,3'-quinolin]-4'-one could be used to study the structure and function of proteins, and to design new proteins with improved properties. Third, 8'-fluoro-2',4'-dihydro-1'H-spiro[cyclopropane-1,3'-quinolin]-4'-one could be used to study the regulation of cell signaling pathways, as well as the effects of drugs on these pathways. Fourth, 8'-fluoro-2',4'-dihydro-1'H-spiro[cyclopropane-1,3'-quinolin]-4'-one could be used to study the effects of inflammation and to identify novel anti-inflammatory agents. Finally, 8'-fluoro-2',4'-dihydro-1'H-spiro[cyclopropane-1,3'-quinolin]-4'-one could be used to study the effects of drugs on the immune system, as well as to identify novel immunomodulators.

Synthesis Methods

8'-fluoro-2',4'-dihydro-1'H-spiro[cyclopropane-1,3'-quinolin]-4'-one can be synthesized by a variety of methods, including the use of a palladium-catalyzed cyclization reaction. This reaction is carried out by reacting an aryl-substituted quinoline with a cyclopropane-1,3-dione in the presence of a palladium-based catalyst. The resulting product is then purified by column chromatography. Other methods of synthesis, such as microwave-assisted synthesis, can also be used to synthesize 8'-fluoro-2',4'-dihydro-1'H-spiro[cyclopropane-1,3'-quinolin]-4'-one.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for compound '8'-fluoro-2',4'-dihydro-1'H-spiro[cyclopropane-1,3'-quinolin]-4'-one' involves the formation of a spirocyclic ring system through a cyclopropanation reaction followed by a quinoline ring formation. The final step involves the introduction of a fluorine atom at the 8-position of the quinoline ring.", "Starting Materials": [ "2-methylquinoline", "ethyl diazoacetate", "copper(II) acetate", "sodium ascorbate", "fluorine gas" ], "Reaction": [ "Step 1: Cyclopropanation of 2-methylquinoline with ethyl diazoacetate in the presence of copper(II) acetate and sodium ascorbate to form the spirocyclic intermediate.", "Step 2: Formation of the quinoline ring system through intramolecular cyclization of the spirocyclic intermediate.", "Step 3: Introduction of a fluorine atom at the 8-position of the quinoline ring through fluorination with fluorine gas." ] }

CAS RN

1368706-85-7

Molecular Formula

C11H10FNO

Molecular Weight

191.2

Purity

95

Origin of Product

United States

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